Bromoacetamide-PEG3-propargyl

Übersicht

Beschreibung

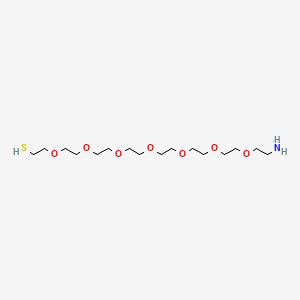

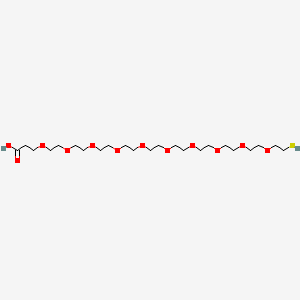

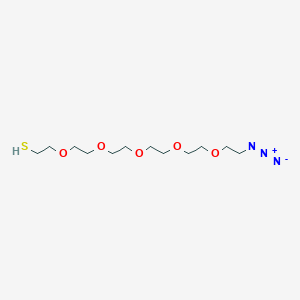

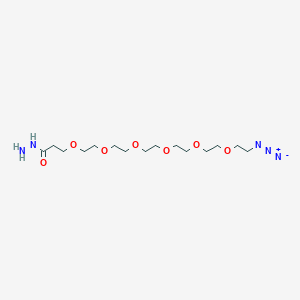

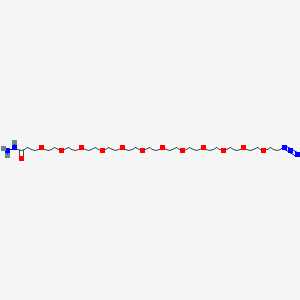

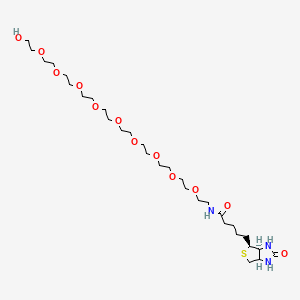

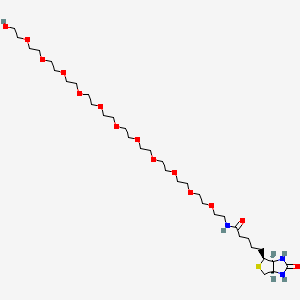

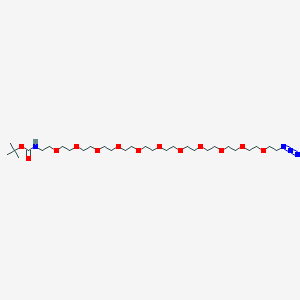

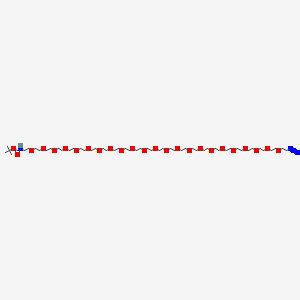

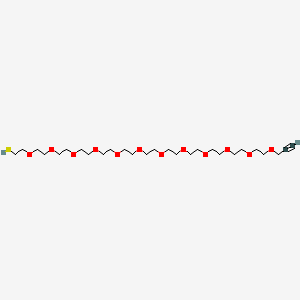

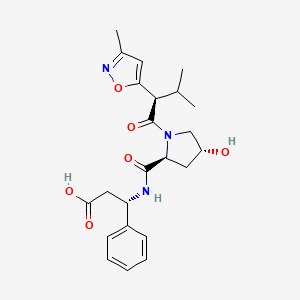

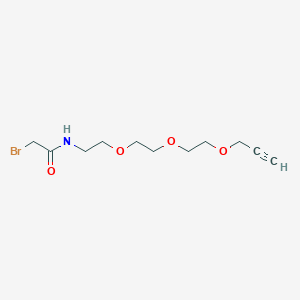

Bromoacetamide-PEG3-propargyl: is a compound that belongs to the class of polyethylene glycol-based linkers. It is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry applications. The compound contains a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, making it versatile for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromoacetamide-PEG3-propargyl is synthesized through a multi-step process involving the reaction of bromoacetamide with a polyethylene glycol chain and a propargyl group. The synthesis typically involves the following steps:

Activation of Bromoacetamide: Bromoacetamide is activated using a base such as sodium hydroxide.

Attachment of Polyethylene Glycol Chain: The activated bromoacetamide reacts with a polyethylene glycol chain under controlled conditions.

Introduction of Propargyl Group:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key factors in industrial production include maintaining reaction conditions, purity, and yield optimization. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: Bromoacetamide-PEG3-propargyl undergoes nucleophilic substitution reactions with thiol groups, forming stable thioether bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group in this compound can react with azide-bearing compounds to form triazole linkages.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiol-containing compounds, mild bases, and solvents like dimethyl sulfoxide.

CuAAC: Azide-bearing compounds, copper catalysts, and solvents like water or dimethyl sulfoxide.

Major Products:

Thioether Bonds: Formed from nucleophilic substitution reactions.

Triazole Linkages: Formed from CuAAC reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bromoacetamide-PEG3-propargyl is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins through the ubiquitin-proteasome system.

Biology: In biological research, this compound is used for labeling and modifying biomolecules, enabling the study of protein-protein interactions and cellular processes.

Medicine: The compound is utilized in drug development, particularly in the design of targeted therapies that require precise delivery and controlled release of therapeutic agents.

Industry: this compound is employed in the development of advanced materials and nanotechnology applications, where its ability to form stable linkages is highly valued.

Wirkmechanismus

Bromoacetamide-PEG3-propargyl exerts its effects through its functional groups:

Bromoacetamide Group: Reacts with thiol groups to form stable thioether bonds.

Propargyl Group: Participates in CuAAC reactions to form triazole linkages. These reactions enable the compound to act as a versatile linker in various chemical and biological applications.

Vergleich Mit ähnlichen Verbindungen

- Bromoacetamide-PEG1-phosphate

- Bromoacetamide-PEG3-acetic acid

- Bromoacetamide-PEG1-amine

Comparison:

- Bromoacetamide-PEG1-phosphate: Contains a phosphate group, making it suitable for phosphorylation reactions.

- Bromoacetamide-PEG3-acetic acid: Contains an acetic acid group, providing different reactivity and solubility properties.

- Bromoacetamide-PEG1-amine: Contains an amine group, allowing for amide bond formation.

Uniqueness: Bromoacetamide-PEG3-propargyl is unique due to its combination of a bromoacetamide group, a polyethylene glycol chain, and a propargyl group, which provides versatility in both nucleophilic substitution and CuAAC reactions.

Eigenschaften

IUPAC Name |

2-bromo-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO4/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-12/h1H,3-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAFUTKEMRDMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.